1-(5-Chloro-4-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one
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Overview
Description
1-(5-Chloro-4-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one is a chemical compound with the molecular formula C10H10ClFO2. It is known for its unique structural features, which include a chloro and fluoro substitution on a hydroxyphenyl ring, along with a methylpropanone group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-4-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-4-fluoro-2-hydroxybenzaldehyde and 2-methylpropan-1-one.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the condensation reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-4-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(5-Chloro-4-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-4-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-4-fluoro-2-hydroxyphenyl)ethanone
- 1-(5-Chloro-4-fluoro-2-hydroxyphenyl)propan-1-one
Uniqueness
1-(5-Chloro-4-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one stands out due to its specific substitution pattern and the presence of a methylpropanone group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H10ClFO2 |
---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
1-(5-chloro-4-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10ClFO2/c1-5(2)10(14)6-3-7(11)8(12)4-9(6)13/h3-5,13H,1-2H3 |
InChI Key |
JPCOCYYFHDHLEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC(=C(C=C1O)F)Cl |
Origin of Product |
United States |
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